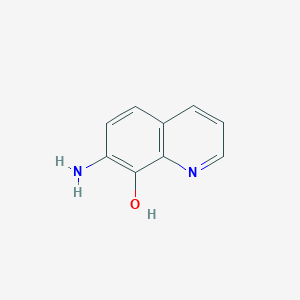

7-Aminoquinolin-8-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides . Another method involves the use of mono-propargylated aromatic ortho-diamines . The reactions can be conducted using either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Molecular Structure Analysis

The molecular formula of 7-Aminoquinolin-8-ol is C9H8N2O. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The mechanism of the reaction involves protonation at the carbonyl oxygen in aldehyde 1, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline 3 .Wissenschaftliche Forschungsanwendungen

Antimalarial Therapy : The 8-aminoquinolines, including derivatives like primaquine and tafenoquine, have been pivotal in treating latent malaria. They revolutionized malaria therapy by being effective against various life stages of the malaria parasite (Baird, 2019).

Antibacterial Properties : Some 8-aminoquinoline derivatives exhibit notable antibacterial activity. For instance, 8-nitrofluoroquinolone derivatives have shown effectiveness against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Antiparasitic Activities : Certain enantiomers of 8-aminoquinoline have demonstrated significant antiparasitic activities in murine models. This includes efficacy against malaria and pneumocystis pneumonia, with reduced hematotoxicity in animal models (Nanayakkara et al., 2008).

Chemical Synthesis and Functionalization : The 8-aminoquinoline framework is crucial in the synthesis of various compounds, including natural products, functional materials, and drugs. It's a key bidentate directing group in C–H bond activation/functionalization, vital for synthesizing substituted 8-aminoquinolines (Xu et al., 2020).

Enzyme Inhibition : 8-Aminoquinoline analogs have been studied for their inhibitory effects on human monoamine oxidases A and B, which are significant for their metabolism and potential as selective MAO inhibitors (Chaurasiya et al., 2012).

Drug Combinations and Improved Therapeutic Index : Studies suggest that manipulating pharmacokinetic factors of 8-aminoquinolines could dissociate their efficacy from toxicity, leading to improved therapeutic indices (Myint et al., 2011).

CYP450 Phenotyping and Metabolite Identification : Research on the metabolism of primaquine, an 8-aminoquinoline, implicates enzymes such as CYP 2D6 and MAO-A as key in its metabolism, with implications for its efficacy and toxicity (Pybus et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Eigenschaften

IUPAC Name |

7-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKRMUBGTNPWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)N)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512717 | |

| Record name | 7-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinolin-8-ol | |

CAS RN |

18472-06-5 | |

| Record name | 7-Aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

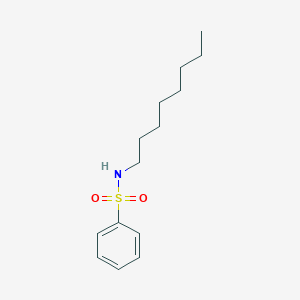

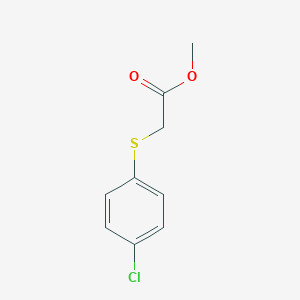

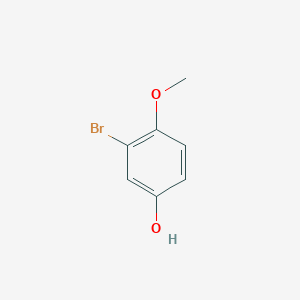

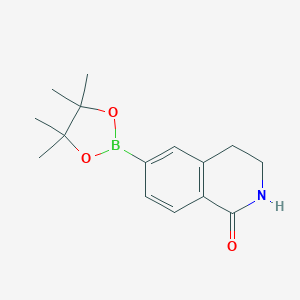

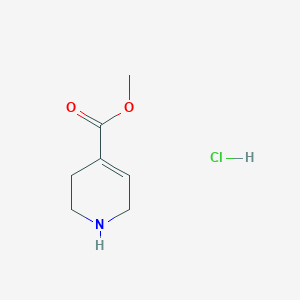

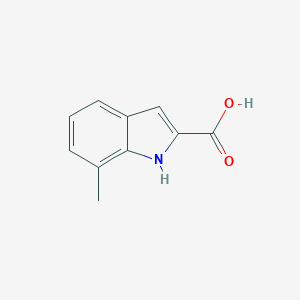

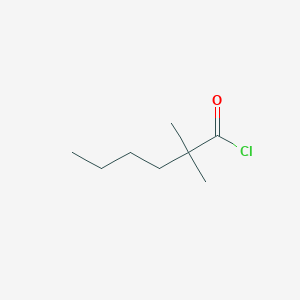

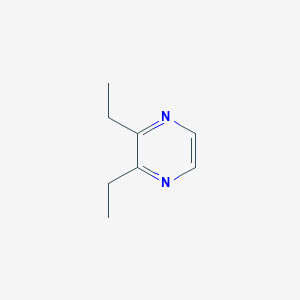

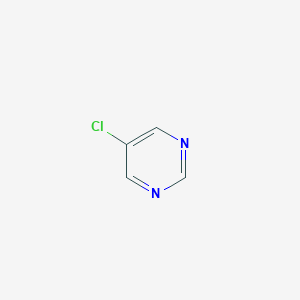

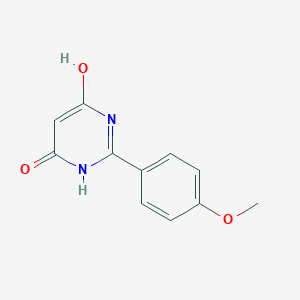

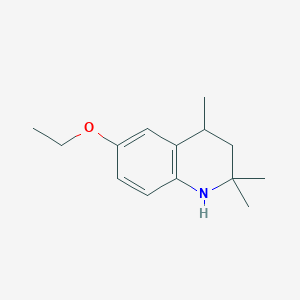

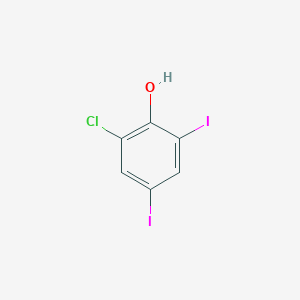

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.